2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a trimethoxyphenyl group. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of 2,2-dichlorocyclopropylbenzene, which is then reacted with phenol to form 2-[4-(2,2-dichlorocyclopropyl)phenoxy]benzene. This intermediate is further reacted with 2-methylpropanoic acid to yield 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid. Finally, this compound is amidated with 3,4,5-trimethoxyaniline to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include dichlorocyclopropane, phenol, 2-methylpropanoic acid, and 3,4,5-trimethoxyaniline. Catalysts and solvents are selected based on their efficiency and compatibility with the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. It is known to block the nuclear receptor PPARγ, which plays a role in regulating lipid metabolism and glucose homeostasis. By inhibiting this receptor, the compound can reduce cholesterol levels and mitigate liver lesions .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another similar compound that targets PPARα and is used to treat hyperlipidemia.
Gemfibrozil: Similar to ciprofibrate, it targets PPARα and is used to reduce triglyceride levels.
Uniqueness
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to block PPARγ sets it apart from other compounds that target different receptors or pathways .
Properties
Molecular Formula |
C22H25Cl2NO5 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H25Cl2NO5/c1-21(2,30-15-8-6-13(7-9-15)16-12-22(16,23)24)20(26)25-14-10-17(27-3)19(29-5)18(11-14)28-4/h6-11,16H,12H2,1-5H3,(H,25,26) |
InChI Key |
XTSNUAZVCBQILW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
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